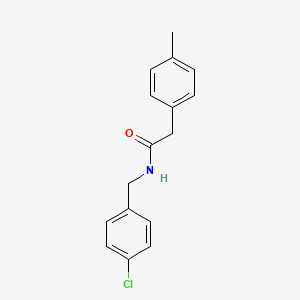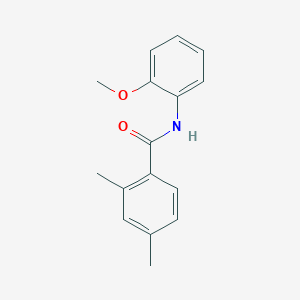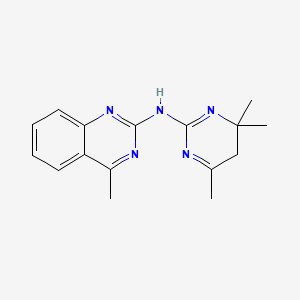
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide, also known as CM-11, is a synthetic cannabinoid that has been used in scientific research. The compound has been found to have potential therapeutic applications in the treatment of various medical conditions.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide is not fully understood. However, it is believed to act on the endocannabinoid system, which is involved in regulating various physiological processes such as pain sensation, inflammation, and immune response. 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide has been found to bind to cannabinoid receptors in the brain and body, which can lead to the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide have been studied extensively in scientific research. The compound has been found to have analgesic and anti-inflammatory effects, which can be beneficial in the treatment of pain and inflammation. It has also been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and has a long shelf-life, which makes it suitable for use in long-term experiments. However, there are also some limitations to the use of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide in lab experiments. The compound has not been extensively studied in humans, which means that its safety and efficacy are not fully understood. Additionally, the compound can be expensive to synthesize, which can limit its use in some research settings.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide. One area of interest is the potential therapeutic applications of the compound in the treatment of various medical conditions. Further research is needed to fully understand the mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide and its effects on the endocannabinoid system. Additionally, more studies are needed to investigate the safety and efficacy of the compound in humans. Finally, there is a need for the development of new synthetic cannabinoids that can be used in scientific research.
Méthodes De Synthèse
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide can be synthesized using a multi-step process. The first step involves the preparation of 2-methoxy-5-methylphenylacetic acid, which is then converted to 2-methoxy-5-methylbenzoyl chloride. The resulting compound is then reacted with 2-chloro-4-methylbenzamide to form 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide. The synthesis method has been described in detail in scientific literature.
Applications De Recherche Scientifique
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide has been used in various scientific studies to investigate its potential therapeutic applications. The compound has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of cancer, epilepsy, and other medical conditions.
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-12(13(17)8-10)16(19)18-14-9-11(2)5-7-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFTVSAEFHAWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)


![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)
![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)